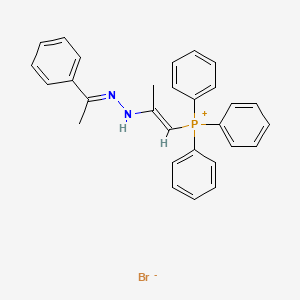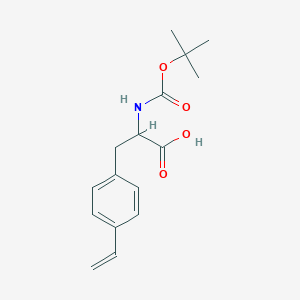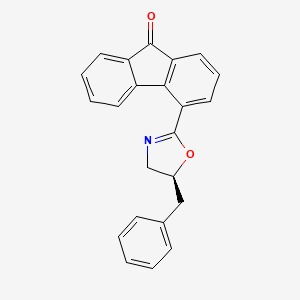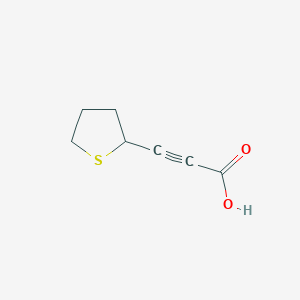
3-(Thiolan-2-yl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thiolan-2-yl)prop-2-ynoic acid is an organic compound with the molecular formula C7H8O2S It contains a thiolane ring, a carboxylic acid group, and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiolan-2-yl)prop-2-ynoic acid typically involves the reaction of thiolane with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Thiolan-2-yl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Esters or amides.
Scientific Research Applications
3-(Thiolan-2-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Thiolan-2-yl)prop-2-ynoic acid involves its interaction with specific molecular targets. The alkyne group can undergo cycloaddition reactions with various biomolecules, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and other proteins, thereby exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Thiophen-2-yl)prop-2-ynoic acid: Contains a thiophene ring instead of a thiolane ring.
3-(Furan-2-yl)prop-2-ynoic acid: Contains a furan ring instead of a thiolane ring.
3-(Pyrrol-2-yl)prop-2-ynoic acid: Contains a pyrrole ring instead of a thiolane ring.
Uniqueness
3-(Thiolan-2-yl)prop-2-ynoic acid is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties. The combination of the thiolane ring with the alkyne and carboxylic acid groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C7H8O2S |
|---|---|
Molecular Weight |
156.20 g/mol |
IUPAC Name |
3-(thiolan-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H8O2S/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-2,5H2,(H,8,9) |
InChI Key |
BROJIAURVPBMDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


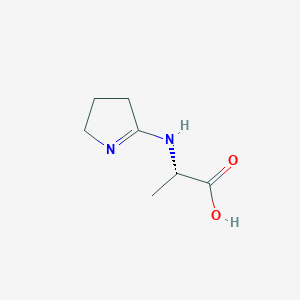
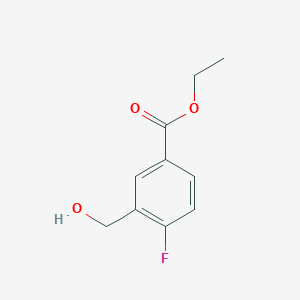
![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)
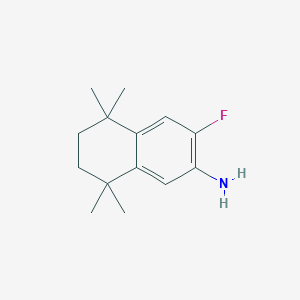
![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)
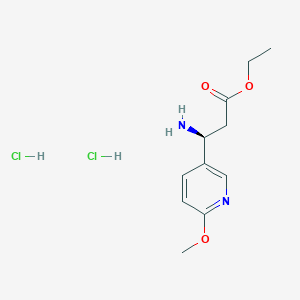
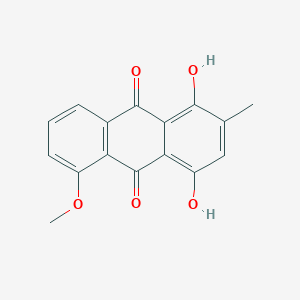
![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)
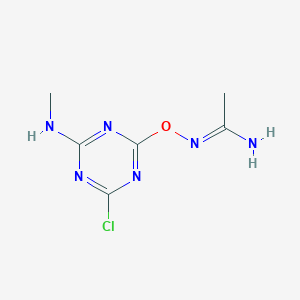
![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)

